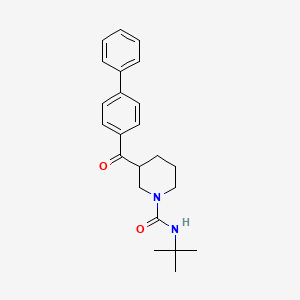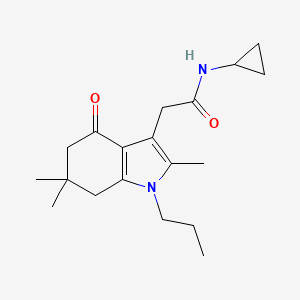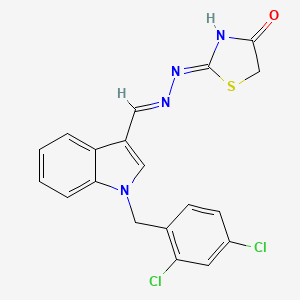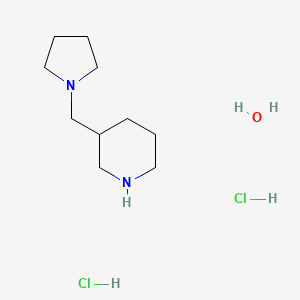
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide, also known as Boc-3-(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid varies depending on its application. In the case of its antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In the case of its potential use in the treatment of Alzheimer's disease, it has been found to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell cycle progression. It has also been found to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been found to exhibit chiral recognition properties, which makes it useful as a chiral auxiliary in asymmetric synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in research. Additionally, it exhibits antitumor and anti-Alzheimer's activity, which makes it a promising compound for further study. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly studied.
Direcciones Futuras
There are several future directions for the study of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid. One direction is to further investigate its mechanism of action, particularly in its antitumor and anti-Alzheimer's activity. Another direction is to study its potential side effects and toxicity. Additionally, 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid could be further studied for its potential use as a chiral auxiliary in asymmetric synthesis. Overall, the study of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has the potential to lead to the development of new treatments for cancer and Alzheimer's disease, as well as new methods for asymmetric synthesis.
Métodos De Síntesis
The synthesis of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid involves the reaction of 4-biphenylcarboxylic acid with tert-butylamine and isobutylchloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides. Additionally, 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
N-tert-butyl-3-(4-phenylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-23(2,3)24-22(27)25-15-7-10-20(16-25)21(26)19-13-11-18(12-14-19)17-8-5-4-6-9-17/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMMWXKTARUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)
![1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B6136115.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)



![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)


![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)